molecular formula C8H7F3N2O B1297832 4-(Trifluoromethyl)benzhydrazide CAS No. 339-59-3

4-(Trifluoromethyl)benzhydrazide

Cat. No.: B1297832
CAS No.: 339-59-3
M. Wt: 204.15 g/mol
InChI Key: GKBDXTNCBPZMFX-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)benzhydrazide, also known as alpha,alpha,alpha-Trifluoro-p-toluic acid hydrazide, is an organic compound with the molecular formula C8H7F3N2O. It is an aroyl hydrazine, characterized by the presence of a trifluoromethyl group attached to the benzene ring. This compound is widely used in various chemical reactions and has significant applications in scientific research .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Trifluoromethyl)benzhydrazide can be synthesized through several methods. One common method involves the reaction of 4-(trifluoromethyl)benzoyl chloride with hydrazine hydrate. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)benzhydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzaldehyde
  • 4-(Trifluoromethyl)benzoic acid
  • 4-(Trifluoromethyl)benzylamine
  • 4-(Trifluoromethyl)benzohydrazone

Uniqueness

4-(Trifluoromethyl)benzhydrazide is unique due to the presence of both the trifluoromethyl group and the hydrazide functional group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable reagent in various chemical reactions and research applications .

Properties

IUPAC Name

4-(trifluoromethyl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O/c9-8(10,11)6-3-1-5(2-4-6)7(14)13-12/h1-4H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBDXTNCBPZMFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334421
Record name 4-(Trifluoromethyl)benzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339-59-3
Record name Benzoic acid, 4-(trifluoromethyl)-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Trifluoromethyl)benzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

More specifically, to prepare ST-246 monohydrate, Form I, cycloheptatriene is reacted with maleic anhydride in the presence of toluene to yield the major product, endo isomer. The exo isomer is further produced from about 7% to 0.6% by crystallization from toluene/heptane. Further, hydrazine in the anhydrous or hydrate form is reacted with Methyl 4-(trifluoromethyl)benzoate in the presence of isopropanol to yield (4-(trifluoromethyl)-benzhydrazide. The product is then crystallized from isopropanol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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